6-Bromo-2-methyl-indazole-3-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

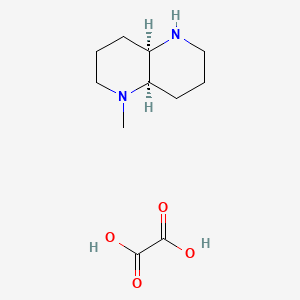

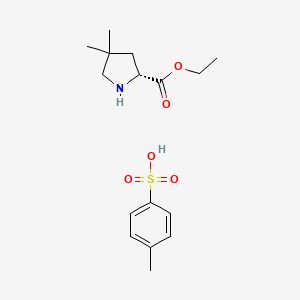

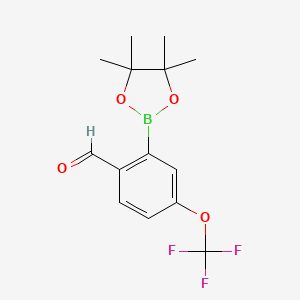

“6-Bromo-2-methyl-indazole-3-sulfonic acid” is a chemical compound with the molecular formula C8H7BrN2O3S . It has a molecular weight of 291.12 and is considered a derivative of indazole .

Molecular Structure Analysis

The molecular structure of “6-Bromo-2-methyl-indazole-3-sulfonic acid” consists of an indazole core, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring . The compound is substituted at the 6th position with a bromine atom, at the 2nd position with a methyl group, and at the 3rd position with a sulfonic acid group .Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-2-methyl-indazole-3-sulfonic acid” are not detailed in the sources retrieved, indazole derivatives in general have been known to undergo various chemical reactions . These include transition metal-catalyzed reactions, reductive cyclization reactions, and more .Aplicaciones Científicas De Investigación

Analytical Methods for Antioxidant Activity

Sulfonic acids are crucial in developing analytical methods for determining antioxidant activity. Techniques such as the ABTS and DPPH assays, which involve sulfonic acid derivatives, are extensively used to evaluate the antioxidant capacity of various samples. These methods rely on spectrophotometry to assess chemical reactions indicative of antioxidant activity, offering valuable insights for food engineering, medicine, and pharmacy applications (Munteanu & Apetrei, 2021).

Environmental Degradation of Polyfluoroalkyl Chemicals

Research on the environmental degradation of polyfluoroalkyl chemicals, which include sulfonic acid derivatives, highlights the microbial and abiotic processes that break down these compounds into perfluoroalkyl acids (PFAs). Understanding these pathways is essential for assessing the environmental fate and potential toxicity of these persistent chemicals (Liu & Avendaño, 2013).

Redox Mediators in Pollution Treatment

Sulfonic acid derivatives act as redox mediators in enzymatic systems for the treatment of organic pollutants in wastewater. These mediators enhance the efficiency of enzymatic degradation of recalcitrant compounds, highlighting the potential of sulfonic acid derivatives in environmental remediation technologies (Husain & Husain, 2007).

Developmental Toxicity of Perfluoroalkyl Acids

Studies on the developmental toxicity of perfluoroalkyl acids, such as sulfonates, provide critical data for understanding the potential health risks associated with exposure to these compounds. Research in this area contributes to the risk assessment and regulation of perfluoroalkyl and polyfluoroalkyl substances due to their widespread prevalence and persistence in the environment (Lau, Butenhoff, & Rogers, 2004).

Novel Synthesis and Pharmaceutical Applications

Indazole derivatives, including those with sulfonic acid groups, have been explored for their pharmaceutical applications, highlighting their potential in developing novel therapeutic agents. These compounds exhibit a wide range of biological activities, making them candidates for anticancer, anti-inflammatory, and other drug developments (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for “6-Bromo-2-methyl-indazole-3-sulfonic acid” are not detailed in the sources retrieved, indazole derivatives are a major area of interest in medicinal chemistry . They are being developed for different therapeutic actions and are considered potential scaffolds in the pharmaceutical sector .

Propiedades

IUPAC Name |

6-bromo-2-methylindazole-3-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3S/c1-11-8(15(12,13)14)6-3-2-5(9)4-7(6)10-11/h2-4H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZJOJBAKCBNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methyl-2H-indazole-3-sulfonic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)

![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)